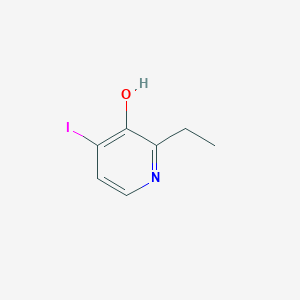
2-Ethyl-4-iodopyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-4-iodopyridin-3-ol: is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of an ethyl group at the second position, an iodine atom at the fourth position, and a hydroxyl group at the third position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4-iodopyridin-3-ol can be achieved through several methods. One common approach involves the iodination of 2-ethylpyridin-3-ol. This can be done using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions. The reaction typically proceeds at room temperature and yields the desired product with high selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethyl-4-iodopyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halogenating agents.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce the pyridine ring. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Common Reagents and Conditions:
Nucleophilic Substitution: Organolithium reagents, Grignard reagents, and halogenating agents under anhydrous conditions.
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation under inert atmosphere.
Major Products:
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: Ketones or aldehydes derived from the hydroxyl group.
Reduction: Deiodinated pyridines or reduced pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: 2-Ethyl-4-iodopyridin-3-ol is used as a building block in organic synthesis. Its unique substitution pattern allows for the creation of complex molecules through further functionalization.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: The compound is used in the development of advanced materials, including polymers and coatings. Its ability to undergo various chemical modifications makes it valuable in creating materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Ethyl-4-iodopyridin-3-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and hydroxyl group can influence its binding affinity and specificity. In material science, its chemical reactivity allows it to form stable bonds with other components, contributing to the desired material properties.
Comparaison Avec Des Composés Similaires
- 2-Ethyl-3-iodopyridin-4-ol
- 2-Ethyl-4-bromopyridin-3-ol
- 2-Ethyl-4-chloropyridin-3-ol
Comparison: 2-Ethyl-4-iodopyridin-3-ol is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity compared to its bromine or chlorine analogs. The iodine atom is larger and more polarizable, leading to different reaction kinetics and mechanisms. Additionally, the position of the substituents on the pyridine ring can influence the compound’s electronic properties and reactivity, making this compound a valuable compound for specific applications.
Propriétés
Numéro CAS |
1208987-51-2 |
|---|---|
Formule moléculaire |
C7H8INO |
Poids moléculaire |
249.05 g/mol |
Nom IUPAC |
2-ethyl-4-iodopyridin-3-ol |
InChI |
InChI=1S/C7H8INO/c1-2-6-7(10)5(8)3-4-9-6/h3-4,10H,2H2,1H3 |
Clé InChI |
YNWYORJZXGWKME-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC=CC(=C1O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




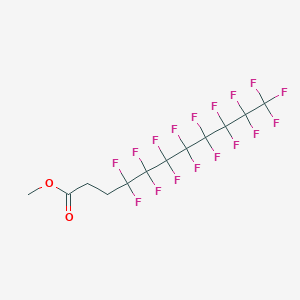
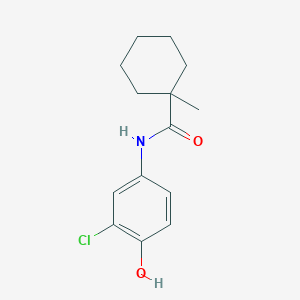
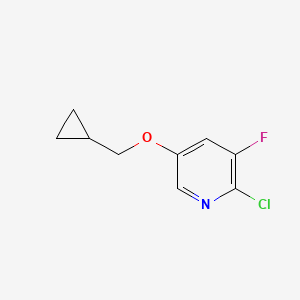
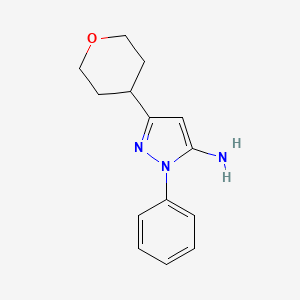


![Methyl 2-(6-nitro-[1,1'-biphenyl]-3-yl)-2-phenylacetate](/img/structure/B12084607.png)

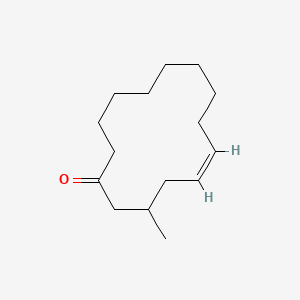

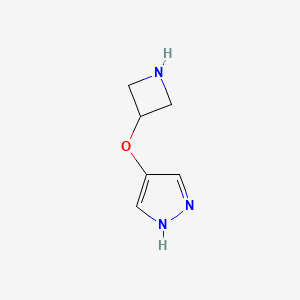
![Methyl 5-hydroxy-2'-methyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B12084632.png)
